5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジン-2-アミン

説明

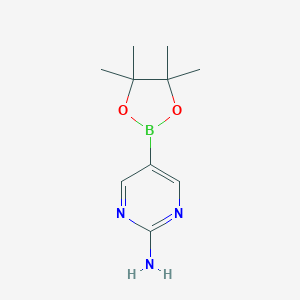

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, also known as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, is a useful research compound. Its molecular formula is C10H16BN3O2 and its molecular weight is 221.07 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

インダゾール誘導体の合成

この化合物は、1H-インダゾール誘導体の合成において重要な中間体です . この化合物は、2つの置換反応を経て得られ、その構造はFTIR、1Hおよび13C NMR分光法、およびMSによって裏付けられています .

ホウ酸塩とスルホンアミド基を持つ有機中間体

この化合物は、ホウ酸塩とスルホンアミド基を持つ有機中間体であり、求核反応とアミド化反応を通じて合成できます . この化合物の構造は、1Hおよび13C NMR、IR、MS、および単結晶X線回折によって特徴付けられます .

新規コポリマーの合成

この化合物は、ベンゾチアゾールと電子豊富なアリーレンユニットに基づく新規コポリマーの合成、光学特性、および電気化学特性に用いられています .

アルキルベンゼンのベンジル位C-H結合のボリル化

4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、パラジウム触媒の存在下でアルキルベンゼンのベンジル位C-H結合のボリル化に使用でき、ピナコールベンジルボロネートを形成します .

アルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化

この化合物は、遷移金属触媒の存在下で、アルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化に使用できます .

刺激応答性薬物キャリアの構築

この化合物が形成できるボロン酸エステル結合は、単純な構築条件、良好な生体適合性、および生物体内のpH、グルコース、ATPなどのさまざまなミクロ環境変化に応答する能力などの利点があるため、刺激応答性薬物キャリアの構築に広く使用されています .

作用機序

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , are known to be used in borylation reactions . These reactions typically target alkylbenzenes and alkynes .

Mode of Action

The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is a key step in the synthesis of various organic compounds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds through borylation .

Pharmacokinetics

It’s known that the compound is a solid at 20°c and has a melting point of 31°C .

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate , which is a key intermediate in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stored at a temperature between 2-8°C to maintain its stability. Furthermore, the compound’s reactivity can be influenced by the presence of a palladium catalyst .

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety. Its molecular formula is C13H17BN2O2, with a molecular weight of 244.10 g/mol. The presence of the boron atom is crucial for its interaction with biological targets.

The biological activity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can be attributed to its ability to modulate key signaling pathways. Specifically:

- GSK-3β Inhibition : The compound has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various cellular processes including metabolism and cell survival. Inhibitors of GSK-3β have therapeutic potential in treating neurodegenerative diseases and mood disorders .

- Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. For instance, it was evaluated in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) using concentrations ranging from 0.1 to 100 µM. Notably, it maintained cell viability at lower concentrations while effectively reducing viability at higher doses .

Efficacy in Biological Assays

A series of assays were conducted to evaluate the efficacy of the compound:

| Assay Type | Concentration Range (µM) | Observed Activity |

|---|---|---|

| GSK-3β Inhibition | 0.1 - 100 | IC50 values ranged from 10 to 1314 nM |

| Cytotoxicity | 0.1 - 100 | Reduced viability at high concentrations |

| Anti-inflammatory | 1 | Decreased NO and IL-6 levels significantly |

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in models of oxidative stress and neuroinflammation. Results indicated that it significantly reduced markers of inflammation and oxidative damage in neuronal cells .

- Cancer Therapeutics : Another research effort focused on its anticancer properties against various cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Metabolic Stability : The metabolic stability of the compound was assessed in human liver microsomes, revealing promising profiles that suggest it could be suitable for further development as a drug candidate .

特性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQVMIDUTRJYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590355 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402960-38-7 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。